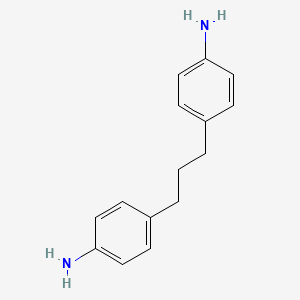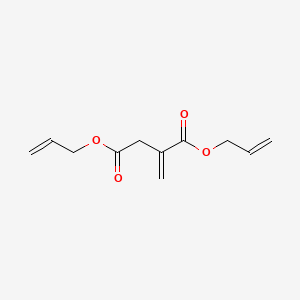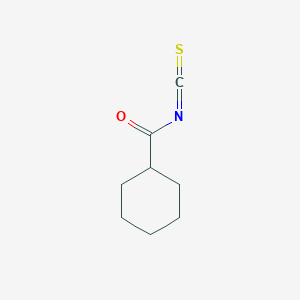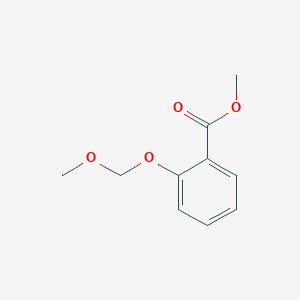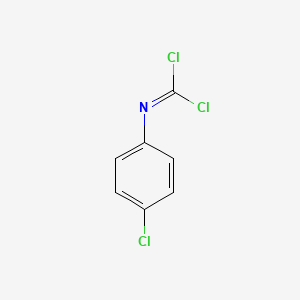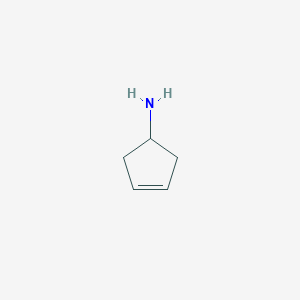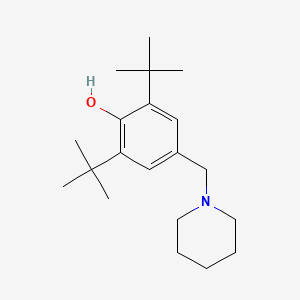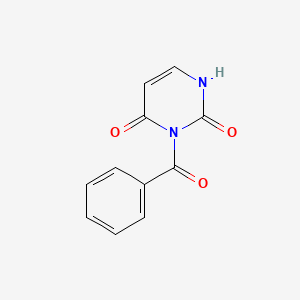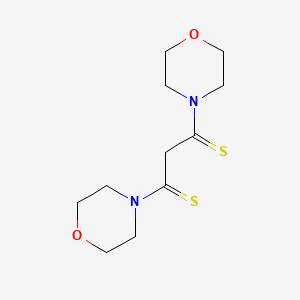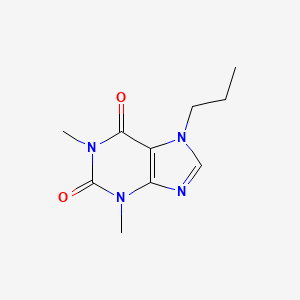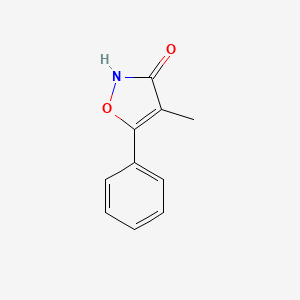![molecular formula C17H18ClNO3 B3050732 N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide CAS No. 28230-40-2](/img/structure/B3050732.png)
N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide
Descripción general
Descripción
N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide, also known as BMMA, is a chemical compound that has gained attention in scientific research due to its potential as an inhibitor of protein disulfide isomerase (PDI). PDI is an enzyme that plays a crucial role in protein folding and has been implicated in various diseases, including cancer and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
1. Estrogenic and Proestrogenic Properties
Research has identified certain contaminants in methoxychlor, a compound related to N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide, as possessing estrogenic or proestrogenic properties. This finding underscores the compound's potential impact on estrogen receptors and hormonal activity (Bulger, Feil, & Kupfer, 1985).
2. Antibacterial and Antifungal Activity
Certain derivatives of the compound, such as 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, have shown notable antioxidant and antimicrobial properties, suggesting their potential in developing new antibacterial and antifungal agents (Harini et al., 2014).
3. Herbicidal Activity
Compounds similar to N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide, such as N-(1-Arylethenyl)-2-chloroacetamides, have demonstrated significant herbicidal activity, particularly against upland weeds, indicating its potential use in agricultural settings (Okamoto et al., 1991).
4. Fatty Acid Synthesis Inhibition in Algae
Chloroacetamide herbicides, which are structurally related to this compound, have been found to inhibit fatty acid synthesis in certain algae species. This suggests potential applications in controlling algae growth or studying algal biochemistry (Weisshaar & Böger, 1989).
5. Metabolism Studies
Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the metabolic pathways and toxicological profiles of compounds like N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide. Understanding these pathways is crucial for assessing potential health risks (Coleman et al., 2000).
6. Interaction with Hormone Receptors
Research on methoxychlor metabolites related to N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide has shown interactions with estrogen and androgen receptors. This highlights the compound's potential influence on hormonal activities and endocrine function (Gaido et al., 2000).
7. Corrosion Inhibition
Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, structurally similar to N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide, have shown potential as corrosion inhibitors in acidic environments. This suggests applications in materials science and engineering (Bentiss et al., 2009).
Propiedades
IUPAC Name |
N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-14-7-3-12(4-8-14)17(19-16(20)11-18)13-5-9-15(22-2)10-6-13/h3-10,17H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJCCFDHIZXGTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407099 | |
| Record name | N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide | |
CAS RN |
28230-40-2 | |
| Record name | N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2,2'-Bipyridine]-5-sulfonic acid](/img/structure/B3050651.png)
